Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate is a chemical compound with the molecular formula and a molecular weight of 172.22 g/mol. It is classified as an ester, specifically an ethyl ester of cyclopentanecarboxylic acid with a hydroxymethyl substituent at the 1-position. The compound is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the production of various biologically active compounds.
This compound is cataloged in various chemical databases, including PubChem, where it is identified by the InChI key AUUICUZWYQYTNO-UHFFFAOYSA-N
and the CAS number 1075-82-7 . It is commercially available from suppliers such as Thermo Fisher Scientific and Sigma-Aldrich, indicating its relevance in chemical research and industry .
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate falls under the category of carboxylic acid esters. Its structural characteristics include:
The synthesis of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate can be achieved through several methods, primarily involving the reaction of cyclopentanecarboxylic acid derivatives with hydroxymethylating agents. Common synthetic routes include:
A typical synthetic procedure may involve:
InChI=1S/C9H16O3/c1-2-12-8(11)9(7-10)5-3-4-6-9/h10H,2-7H2,1H3
.The structure features a cyclopentane ring with a carboxylate group and a hydroxymethyl substituent, contributing to its unique chemical properties.
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate can participate in various chemical reactions, including:
In hydrolysis reactions, for example:
This reaction typically requires heating under reflux conditions with an acid catalyst for effective conversion.
The mechanism by which Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate exerts its effects largely depends on its application in synthetic pathways rather than direct biological action. As an intermediate, it facilitates the formation of more complex structures that may exhibit biological activity.
The introduction of the hydroxymethyl group allows for further derivatization, enabling the synthesis of compounds that may act on biological targets such as enzymes or receptors.
Relevant analyses suggest that variations in temperature and pH can significantly influence its reactivity and stability .
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate serves multiple purposes within scientific research:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7